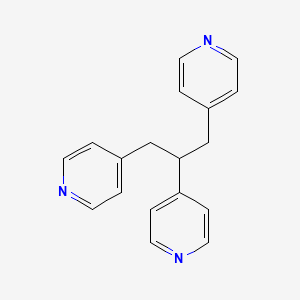

4,4',4''-Propane-1,2,3-triyltripyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dipyridin-4-ylpropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-7-19-8-2-15(1)13-18(17-5-11-21-12-6-17)14-16-3-9-20-10-4-16/h1-12,18H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJAOOWIIGTYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CC2=CC=NC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279173 | |

| Record name | 4,4',4''-propane-1,2,3-triyltripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-79-4 | |

| Record name | NSC11503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-propane-1,2,3-triyltripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4',4''-Propane-1,2,3-triyltripyridine CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and applications of 4,4',4''-Propane-1,2,3-triyltripyridine.

CAS: 5421-79-4 | Molecular Weight: 275.35 g/mol [1][2][3]

Executive Summary

4,4',4''-Propane-1,2,3-triyltripyridine (also known as 1,2,3-tris(4-pyridyl)propane ) is a tripodal nitrogen-donor ligand and a critical pharmaceutical impurity.[1] Structurally, it consists of a flexible propane backbone substituted at the 1, 2, and 3 positions with 4-pyridyl rings.[1]

In the pharmaceutical sector, it is identified as Tirofiban Impurity 90 , a significant byproduct in the synthesis of the antiplatelet drug Tirofiban.[1] In materials science, its geometry—a flexible, 3-connected node—makes it a valuable building block for the assembly of Metal-Organic Frameworks (MOFs) and supramolecular coordination cages.[1]

Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 5421-79-4 |

| Chemical Name | 4,4',4''-Propane-1,2,3-triyltripyridine |

| Synonyms | 1,2,3-Tris(4-pyridyl)propane; Tirofiban Impurity 90; 4,4',4''-(1,2,3-Propanetriyl)trispyridine |

| Molecular Formula | C₁₈H₁₇N₃ |

| Molecular Weight | 275.35 g/mol |

| Appearance | Yellow Solid / Crystalline Powder |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.[2][1][3] |

| pKa | ~5.5 (Pyridine nitrogen, estimated) |

| SMILES | c1cc(ccn1)CC(Cc2ccncc2)c3ccncc3 |

| InChI Key | VEOPFEPGENIUIA-UHFFFAOYSA-N |

Synthesis Protocol: Oxidative Coupling of 4-Picoline

The synthesis of 4,4',4''-propane-1,2,3-triyltripyridine is typically achieved via the sulfur-mediated oxidative coupling of 4-methylpyridine (4-picoline).[1] This reaction, a variation of the Willgerodt-Kindler conditions, produces the target tripodal compound alongside the dimer 1,2-bis(4-pyridyl)ethane.[1]

Reaction Mechanism & Logic[3]

-

Reagents: 4-Methylpyridine serves as both the reactant and solvent.[1] Elemental sulfur acts as the oxidant/promoter.[1]

-

Catalyst: Concentrated HCl activates the pyridine ring, making the methyl protons more acidic and facilitating radical or ionic coupling.[1]

-

Thermodynamics: High temperature (120 °C) is required to overcome the activation energy for the formation of C-C bonds between the methyl groups.[1]

Step-by-Step Methodology

Reagents:

Workflow:

-

Activation: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 4-methylpyridine, powdered sulfur, and concentrated HCl.

-

Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours . The mixture will darken as sulfur reacts.[1]

-

Quenching: Cool the reaction mixture to room temperature.

-

Extraction: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL) to remove non-polar byproducts. Note: The pyridines may remain in the aqueous phase if the pH is low.[1] Adjust pH to >10 with NaOH before DCM extraction to ensure the product is in the free base form.

-

Purification:

-

Yield: Expect ~1.2 g (25% yield) of the target yellow solid.

Synthesis Workflow Diagram

Caption: Workflow for the sulfur-mediated oxidative coupling of 4-picoline to yield 1,2,3-tris(4-pyridyl)propane.

Structural Characterization

Validation of the structure relies on distinguishing the unique central pyridine environment from the terminal ones.[1]

1H NMR Spectroscopy (Expected Data)

The molecule possesses a plane of symmetry passing through the central pyridine ring and the C2 carbon of the propane chain.[1]

-

Pyridine Protons:

-

Aliphatic Protons:

-

C1-H & C3-H: Appear as a multiplet (integrating to 4H) due to coupling with C2-H.

-

C2-H: Appears as a quintet or multiplet (integrating to 1H) due to coupling with the four adjacent protons.[1]

-

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak observed at m/z 276.15 .[1]

Applications

Pharmaceutical Impurity Standard (Tirofiban)

In the manufacturing of Tirofiban (a glycoprotein IIb/IIIa inhibitor), 4-picoline derivatives are often used as starting materials or generated as byproducts.[1] The "Impurity 90" (CAS 5421-79-4) must be strictly controlled.[1]

-

Role: Reference standard for HPLC method validation.

-

Regulatory Requirement: ICH Q3A guidelines require the identification and qualification of impurities exceeding 0.10%.[1]

Coordination Chemistry & MOFs

The compound acts as a tripodal ligand (3-connected node).[1]

-

Topology: The flexible propane backbone allows the three pyridine vectors to adopt various conformations (e.g., syn-syn-syn or anti-anti-anti), enabling the formation of "breathing" MOFs or discrete metallo-supramolecular cages.[1]

-

Binding: Coordinates to soft transition metals (Ag⁺, Cd²⁺) or borderline metals (Zn²⁺, Cu²⁺) via the pyridine nitrogen lone pairs.[1]

Coordination Potential Diagram

Caption: Schematic of the ligand's coordination modes leading to polymeric networks (MOFs) or discrete cages.

Safety & Handling

-

Hazards: Like most pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]

-

Toxicity: Specific toxicity data is limited, but 4-substituted pyridines can exhibit neurotoxicity.[1] Handle as a hazardous substance.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2961-47-9|4-(Nonan-5-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. Multitopic 3,2′:6′,3′′-terpyridine ligands as 4-connecting nodes in two-dimensional 4,4-networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. 1,2-BIS(4-PYRIDYL)ETHANE | 4916-57-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Propane-Bridged Tripodal Pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic pathways to propane-bridged tripodal pyridine ligands. These C3-symmetric or pseudo-C3-symmetric chelating agents are of significant interest in coordination chemistry, catalysis, and bioinorganic chemistry due to their ability to form stable, well-defined complexes with a variety of metal ions. This document details two primary, plausible synthetic strategies, offering step-by-step experimental protocols, critical insights into reaction mechanisms, and methods for purification and characterization. The guide is intended to serve as a practical resource for researchers aiming to synthesize and utilize these versatile ligands in their respective fields.

Introduction: The Significance of Propane-Bridged Tripodal Pyridine Ligands

Tripodal ligands, molecules with three coordinating arms extending from a central bridgehead, have become indispensable tools in modern chemistry. Their pre-organized structure often leads to the formation of highly stable and stereochemically defined metal complexes. The incorporation of pyridine moieties as the donor groups offers a rich coordination chemistry, owing to the versatile electronic and steric properties of the pyridine ring.[1]

This guide focuses specifically on tripodal pyridine ligands where the three arms are tethered to a central propane backbone. This three-carbon spacer, in contrast to the more common single-atom (e.g., nitrogen in tris(2-pyridylmethyl)amine, TPA) or two-atom bridges, offers a unique combination of flexibility and conformational constraint.[2][3] This can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making them attractive for applications ranging from catalysis to the development of novel therapeutic agents.[4][5]

This document outlines two principal synthetic approaches to access these valuable ligands, starting from readily available precursors. The first pathway utilizes a nitrogen-centered propane scaffold, while the second explores a carbon-centered core.

Synthetic Pathway I: N-Centered Propane Bridgehead via 1,2,3-Triaminopropane

This strategy employs the commercially available or synthetically accessible 1,2,3-triaminopropane as the central scaffolding unit.[6] The three primary amino groups of this molecule serve as anchor points for the attachment of the pyridylmethyl arms. Two common methods for this transformation are direct alkylation and reductive amination.

Strategy A: Direct Alkylation of 1,2,3-Triaminopropane

Direct alkylation involves the reaction of 1,2,3-triaminopropane with a suitable 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine (2-picolyl chloride).[5]

Diagram of Synthetic Pathway I, Strategy A:

Caption: Direct alkylation of 1,2,3-triaminopropane.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,2,3-triaminopropane (1.0 eq.) in anhydrous acetonitrile (MeCN), add a suitable base such as potassium carbonate (K₂CO₃, 3.3 eq.).

-

Addition of Alkylating Agent: Slowly add a solution of 2-picolyl chloride hydrochloride (3.0 eq.), neutralized with an appropriate base, in anhydrous MeCN to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.[7]

Causality Behind Experimental Choices:

-

Base: The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

-

Solvent: Acetonitrile is a common polar aprotic solvent for such alkylations, effectively dissolving the reactants while not interfering with the reaction.

-

Stoichiometry: A slight excess of the base is used to ensure complete neutralization. Using three equivalents of the alkylating agent is necessary to functionalize all three primary amino groups.

Strategy B: Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and involves the reaction of 1,2,3-triaminopropane with pyridine-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ.[1][8]

Diagram of Synthetic Pathway I, Strategy B:

Caption: Reductive amination of 1,2,3-triaminopropane.

Experimental Protocol:

-

Reaction Setup: Dissolve 1,2,3-triaminopropane (1.0 eq.) and pyridine-2-carboxaldehyde (3.0 eq.) in 1,2-dichloroethane (DCE).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.3 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture and does not reduce the aldehyde starting material as readily as other borohydrides.[9]

-

Solvent: DCE is a suitable solvent for this reaction as it is inert and effectively solubilizes the reactants.

Synthetic Pathway II: C-Centered Propane Bridgehead

This approach builds the tripodal ligand around a central carbon atom of a propane backbone. A plausible precursor for this synthesis is 1,1,1-tris(hydroxymethyl)propane, which can be converted to a tri-halogenated intermediate.[10]

Diagram of Synthetic Pathway II:

Caption: Synthesis of a C-centered propane-bridged ligand.

Experimental Protocol:

-

Synthesis of 1,1,1-Tris(chloromethyl)propane:

-

Carefully add thionyl chloride (SOCl₂, 3.3 eq.) to a solution of 1,1,1-tris(hydroxymethyl)propane (1.0 eq.) in an inert solvent like toluene at 0 °C.

-

Slowly warm the reaction to reflux and maintain for several hours until the reaction is complete (monitored by GC-MS).

-

Carefully quench the excess SOCl₂ with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify the product by distillation under reduced pressure.[]

-

-

Synthesis of 1,1,1-Tris(2-pyridylmethyl)propane:

-

Prepare a solution of 2-lithiopyridine by adding n-butyllithium (n-BuLi, 3.0 eq.) to a solution of 2-bromopyridine (3.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.[12][13]

-

Slowly add a solution of 1,1,1-tris(chloromethyl)propane (1.0 eq.) in anhydrous THF to the 2-lithiopyridine solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Halogenation: Thionyl chloride is a standard reagent for converting alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate.

-

Organolithium Chemistry: The use of 2-lithiopyridine as a nucleophile requires strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic reagent. The low temperature (-78 °C) is necessary to control the reactivity and prevent side reactions.

Purification and Characterization

The purification and characterization of these polyamine ligands are critical to ensure their suitability for further applications.

Purification

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying these ligands. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically employed.[7]

-

Acid-Base Extraction: The basic nature of the amine and pyridine groups can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free ligand can be liberated by basifying the aqueous solution and extracting with an organic solvent.

Characterization

The identity and purity of the synthesized propane-bridged tripodal pyridine ligands are confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the pyridine rings (typically in the 7.0-8.5 ppm region), the methylene protons adjacent to the pyridine rings and the amine/carbon bridgehead, and the protons of the propane backbone. The integration of these signals should correspond to the expected number of protons in each environment.[14][15] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for the different carbon environments, including the aromatic carbons of the pyridine rings, the methylene carbons, and the carbons of the propane bridge.[2][15] |

| Mass Spectrometry (MS) | Mass spectrometry (e.g., ESI-MS or FAB-MS) is used to confirm the molecular weight of the synthesized ligand, providing a clear molecular ion peak ([M+H]⁺).[2] |

| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the target molecule. |

Conclusion and Future Outlook

The synthetic pathways detailed in this guide provide robust and adaptable methods for the preparation of propane-bridged tripodal pyridine ligands. The choice of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required on the pyridine rings. The modular nature of these synthetic strategies allows for the future development of a wide range of functionalized ligands with tailored steric and electronic properties. These new ligands will undoubtedly find applications in the development of novel catalysts for organic transformations, bioinorganic model complexes, and potentially as therapeutic agents. The unique structural features imparted by the propane bridge offer exciting opportunities for chemists to fine-tune the properties of metal complexes for specific applications.

References

- Geissman, T. A., Schlatter, M. J., & Webb, I. D. (1946). The preparation of 1,3-diamino-2-methylaminopropane and 1,3-diamino-2-aminomethylpropane. The Journal of Organic Chemistry, 11(6), 736-740.

- Geissman, T. A., Schlatter, M. J., & Webb, I. D. (1946). THE PREPARATION OF 1,3-DIAMINO-2-METHYLAMINOPROPANE AND 1,3-DIAMINO-2-AMINOMETHYLPROPANE1. The Journal of Organic Chemistry, 11(6), 736–740.

- Helfferich, F. (1962). Ligand-exchange chromatography of diamines and polyamines. Journal of the American Chemical Society, 84(17), 3237–3241.

- Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research.

- BASF. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane. U.S.

- Karunakaran, R., et al. (2022). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au, 2(6), 576-588.

- Rezaeivala, M., et al. (2012). Synthesis, characterization and theoretical study of a new asymmetrical tripodal amine containing morpholine moiety. Arabian Journal of Chemistry, 10, S2400-S2407.

- Wikipedia. (2023). 1,3-Diaminopropane.

- Rezaeivala, M., et al. (2012). Synthesis, characterization and theoretical studyof a new asymmetrical tripodal amine containingmorpholine moiety.

- Blaszczyk, A., et al. (2021).

- BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.

- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups.

- Flores, T., et al. (2016). Polyamines determination by TLC and HPLC.

- Sigma-Aldrich. (n.d.). 1,3-Diamino-2-propanol 95.

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- BenchChem. (2025).

- Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1435-1440.

- Sigma-Aldrich. (n.d.).

- Crean, D. E., et al. (2016). Polyamine functionalised ion exchange resins: Synthesis, characterisation and uranyl uptake. White Rose Research Online.

- Gessner, V. H., et al. (2025). 2‐Lithiopyridine.

- Pelczer, I., & Szalontai, G. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(1), 83-113.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.

- Reddit. (2026, February 12).

- BOC Sciences. (n.d.). CAS 82925-88-0 (1,1,1-TRIS(CHLOROMETHYL)PROPANE).

- Ghosh, K., et al. (2015). Tris(2-aminoethyl)amine Based Tripodal Urea Receptors for Oxalate: Capsulation of Staggered vs. Planar Conformers. RSC Advances, 5(128), 106037-106044.

- Sigma-Aldrich. (n.d.). 1,1,1-Tris(hydroxymethyl)propane 97.

- Bayer AG. (1983). N,N',N"-triaryl-1,2,3-triaminopropane derivatives, process for their preparation and their use as intermediates.

- Sartorelli, A. C., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(12), 1639-1647.

- Gande, M., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4933.

- ChemicalBook. (n.d.). 1,1,1-Tris(hydroxymethyl)ethane synthesis.

- MacMillan, D. W. C., et al. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Journal of the American Chemical Society, 139(16), 5629-5632.

- Comins, D. L., & Joseph, S. P. (1996). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 61(23), 8212-8215.

- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-422.

- Halcrow, M. A., et al. (2015). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, 44(3), 1060-1069.

- Amerigo Scientific. (n.d.). 1,1,1-Tris(hydroxymethyl)propane (≥98.0% (GC)).

- Zard, S. Z., et al. (2022). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 27(19), 6563.

- PubChem. (n.d.). 1,2,3-Triaminopropane.

- Lee, K.-J., et al. (2007). Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches. Bulletin of the Korean Chemical Society, 28(11), 2007-2012.

- The Dow Chemical Company. (1994). Processes for converting 1,2,3-trichloropropane to allyl chloride and propylene.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Synthesis, characterization and theoretical study of a new asymmetrical tripodal amine containing morpholine moiety - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triaminopropane | C3H11N3 | CID 432418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. 1,1,1-Tris(hydroxymethyl)ethane synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

Technical Guide: Coordination Architectures of 4,4',4''-Propane-1,2,3-triyltripyridine (1,2,3-TPT)

This technical guide provides a comprehensive analysis of 4,4',4''-Propane-1,2,3-triyltripyridine (also known as 1,2,3-tris(4-pyridyl)propane ; CAS 5421-79-4). Unlike the widely utilized 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) or 1,3,5-tris(4-pyridyl)benzene, this ligand features a flexible, aliphatic vicinal backbone, creating unique steric constraints and coordination vectors essential for designing dense metal-organic clusters and catalytic systems.

Part 1: Molecular Profile & Structural Significance

4,4',4''-Propane-1,2,3-triyltripyridine (hereafter 1,2,3-TPT ) is a tripodal N-donor ligand characterized by three pyridine rings attached to adjacent carbons on a propane backbone.

-

CAS Registry Number: 5421-79-4

-

Molecular Formula: C₂₀H₁₉N₃

-

Key Structural Feature: The 1,2,3-vicinal substitution creates a high local density of donor nitrogen atoms. Unlike rigid aromatic cores (benzene/triazine) that enforce divergent (120°) binding, the flexible propane backbone of 1,2,3-TPT allows for adaptive conformation , enabling both discrete "cage" formation and dense coordination polymers.

Comparison with Standard Tripodal Ligands

| Feature | 1,2,3-TPT (Propane Core) | TPT (Triazine Core) | 1,3,5-TPB (Benzene Core) |

| Backbone | Aliphatic ( | Aromatic, Rigid | Aromatic, Rigid |

| Geometry | Vicinal (Crowded) | Distal (Planar) | Distal (Planar) |

| Coordination | Convergent (Chelate-like) or Bridging | Divergent (Network former) | Divergent (MOF former) |

| Pore Size | Small / Dense | Large / Open | Large / Open |

Part 2: Synthesis Protocol

The synthesis of 1,2,3-TPT relies on the nucleophilic alkylation of 4-picoline derivatives. The following protocol is reconstructed based on standard methodologies for polypyridyl alkanes and patent literature (EP0065817).

Reagents & Safety

-

Precursors: 4-Picoline (4-methylpyridine), 1,2,3-Trichloropropane.

-

Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Safety: n-BuLi is pyrophoric. Perform all steps under inert atmosphere (

or

Step-by-Step Workflow

-

Lithiation (Generation of Nucleophile):

-

Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C.

-

Add LDA (3.3 equivalents).

-

Add 4-picoline (3.3 equivalents) dropwise. Stir for 1 hour at -78°C to generate the bright red/orange 4-picolyl lithium species.

-

Mechanism:[1][2][3][4] Deprotonation of the methyl group at the 4-position.

-

-

Coupling (Nucleophilic Substitution):

-

Dissolve 1,2,3-trichloropropane (1 equivalent) in THF.

-

Add the trichloropropane solution slowly to the lithiated picoline mixture.

-

Critical Control: Maintain temperature below -50°C to prevent polymerization or elimination side reactions.

-

Allow the mixture to warm to room temperature overnight.

-

-

Quenching & Workup:

-

Quench with saturated

solution. -

Extract with Dichloromethane (DCM). Wash organic layer with brine.[3]

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from hot Ethanol/Hexane mixture or purify via column chromatography (Silica gel; Ethyl Acetate/Methanol gradient).

-

Yield Target: >60%.

-

Visual Synthesis Pathway

Figure 1: Synthetic route for 1,2,3-TPT via lithiation of 4-picoline and coupling with trichloropropane.

Part 3: Coordination Modes & Architectures

The 1,2,3-TPT ligand exhibits "adaptive coordination" due to the rotation of the pyridine rings around the

The "Claw" Mode (Discrete Clusters)

In the presence of metals with octahedral geometry (e.g.,

-

Mechanism: Two 1,2,3-TPT ligands sandwich three metal ions.

-

Sterics: The 1,2,3-spacing matches the distance between metal centers in a triangular face, effectively "capping" a metal cluster.

-

Application: Guest encapsulation (anions) within the small internal cavity.

The "Helical" Mode (1D Polymers)

When coordinated with linear or square-planar metals (e.g.,

-

Topology: Single-stranded or double-stranded helices.

-

Chirality: Even though the ligand is achiral, the resulting polymer often crystallizes in chiral space groups due to the helical twist (

or

Catalytic Frameworks (Patent EP0065817 Context)

The ligand is cited as a promoter for carbonylation reactions (synthesis of carboxylic acids).

-

Role: The high local concentration of N-donors stabilizes low-valent metal species (e.g., Rhodium or Nickel active sites) during the catalytic cycle, preventing metal aggregation/precipitation.

Part 4: Experimental Validation & Applications

Protocol: Crystallization of a Zn(II)-1,2,3-TPT Complex

To validate the ligand structure and coordination capability, the following self-assembly protocol is recommended.

-

Stock Solutions:

-

Ligand Sol: 0.1 mmol 1,2,3-TPT in 10 mL

. -

Metal Sol: 0.15 mmol

in 10 mL MeOH.

-

-

Layering Method:

-

Place 2 mL of Metal Sol in a narrow test tube.

-

Carefully add a buffer layer (1 mL 1:1

:MeOH). -

Layer 2 mL of Ligand Sol on top.

-

-

Observation:

-

Seal and leave undisturbed in the dark at 25°C.

-

Result: Block-shaped crystals (colorless) form at the interface over 3-7 days.

-

Analysis: Single Crystal X-Ray Diffraction (SC-XRD) will reveal a dense coordination network or discrete capsule depending on the anion template.

-

Biological Relevance (Drug Development Context)

Pyridyl-based coordination cages are emerging as cytotoxic agents.

-

Mechanism: The cationic charge of the metal complex facilitates cell membrane penetration.

-

Target: DNA intercalation or mitochondrial disruption.

-

Advantage of 1,2,3-TPT: The compact, hydrophobic core (propane) improves stability in serum compared to hydrolytically unstable ester-linked ligands.

Coordination Logic Diagram

Figure 2: Decision tree for coordination architectures based on metal geometry selection.

References

-

European Patent Office. (1982). Process for producing carboxylic acids using nitrogen organic compounds. EP0065817B1. Link

-

Xixisys Chemical Database. (2024). Product Entry: 4,4',4''-Propane-1,2,3-triyltripyridine (CAS 5421-79-4). Link

- Constable, E. C. (2008). Coordination chemistry of flexible tripodal ligands. Chemical Society Reviews, 37(9). (Contextual grounding for polypyridyl alkane chemistry).

-

Molaid Chemicals. (2024). Physicochemical properties of 1,2,3-tri(4-pyridyl)propane. Link

Sources

Introduction: The Significance of Tripodal Ligands and Their Thermodynamic Profile

An In-Depth Technical Guide to Determining the Thermodynamic Stability of 4,4',4''-Propane-1,2,3-triyltripyridine (PTTP) Complexes

In the landscape of coordination chemistry, tripodal ligands represent a class of chelators with profound importance in fields ranging from catalysis and materials science to medicinal chemistry and drug development.[1][2] Their unique three-dimensional architecture allows for the formation of stable and well-defined metal complexes.[2] 4,4',4''-Propane-1,2,3-triyltripyridine (PTTP), a representative tripodal ligand featuring three pyridine donor groups, offers a fascinating scaffold for complexing a variety of metal ions. The pyridine moieties provide versatile coordination capabilities, making PTTP and its analogues valuable in creating sophisticated metal-organic structures.[3]

The utility of any metal-ligand complex is fundamentally governed by its thermodynamic stability. This parameter determines the extent to which the complex will form and remain intact under specific conditions, directly influencing its efficacy, reactivity, and bioavailability in any given application.[4] A high stability constant, for instance, is crucial for chelating agents used to treat heavy metal toxicity or for contrast agents in medical imaging, ensuring the metal ion remains sequestered and does not dissociate in vivo.[5] Conversely, in catalysis, a finely tuned stability is required—strong enough to form the active species but labile enough to permit substrate binding and product release.[4]

This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles and provides detailed, field-proven methodologies for the robust determination of the thermodynamic stability of metal complexes with tripodal pyridine-based ligands, using PTTP as a central model. We will explore both cornerstone experimental techniques and complementary computational approaches, emphasizing the causality behind methodological choices to ensure a self-validating and authoritative investigation.

Section 1: Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a metal-ligand complex, such as [M(PTTP)]ⁿ⁺, is a quantitative measure of the equilibrium of the formation reaction.[6][7] This is primarily described by the stability constant (also known as the formation constant, K), which is the equilibrium constant for the complexation reaction.[7] For a simple 1:1 complex formation:

Mⁿ⁺ + PTTP ⇌ [M(PTTP)]ⁿ⁺

The stability constant, K, is given by:

K = [ [M(PTTP)]ⁿ⁺ ] / ( [Mⁿ⁺] * [PTTP] )

A larger K value signifies a greater concentration of the complex at equilibrium and thus, a more stable complex.[8] The stability constant is directly related to the standard Gibbs free energy of formation (ΔG°), a fundamental thermodynamic parameter, through the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more spontaneous and favorable complexation reaction. The Gibbs free energy itself is composed of two key contributions: enthalpy (ΔH°) and entropy (ΔS°).

ΔG° = ΔH° - TΔS°

-

Enthalpy (ΔH°): Represents the heat released or absorbed during the formation of the metal-ligand bonds at constant pressure.[9] A negative ΔH° (exothermic reaction) indicates the formation of strong bonds and is a major driving force for complex stability.

-

Entropy (ΔS°): Represents the change in the degree of randomness or disorder of the system. The chelate effect, where a multidentate ligand like PTTP replaces multiple monodentate solvent molecules, typically leads to a positive ΔS°, which also favorably contributes to complex stability.[8]

A complete thermodynamic characterization, therefore, involves determining K, ΔG°, ΔH°, and ΔS°. This provides deep mechanistic insight into the forces driving complex formation.

Section 2: Experimental Determination of Thermodynamic Parameters

Several robust experimental techniques can be employed to determine the stability constants and thermodynamic profiles of metal complexes. The choice of method often depends on the specific characteristics of the system, such as the presence of a chromophore, proton-coupled equilibria, and the expected affinity.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful technique that directly measures the heat changes associated with a binding interaction, making it the only method that can determine all thermodynamic parameters (K, n, ΔH°, and ΔS°) in a single experiment.[10] It is considered the gold standard for characterizing intermolecular interactions.

Principle of Operation: An ITC instrument consists of a reference cell and a sample cell housed within an adiabatic jacket.[9] The sample cell contains a solution of one reactant (e.g., the PTTP ligand), while a syringe is loaded with the other reactant (e.g., the metal ion solution). The titrant is injected in small, precise aliquots into the sample cell. Any heat released or absorbed due to complex formation causes a temperature difference between the sample and reference cells. A feedback system applies power to maintain a zero temperature difference, and this power is recorded over time.[10] Each injection produces a heat-rate peak that is integrated to yield the heat change for that injection. Plotting these heat changes against the molar ratio of the reactants generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

-

Sample Preparation:

-

Prepare a stock solution of the PTTP ligand and the metal salt (e.g., M(ClO₄)₂, MCl₂) in a suitable buffer. The use of a buffer is critical, but one must be chosen that does not significantly interact with the metal ion.[11]

-

Dialyze or dissolve both the metal and ligand solutions in the exact same buffer batch to minimize heats of dilution and mixing.

-

Degas all solutions thoroughly under vacuum with stirring for 10-15 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.

-

-

Instrument Setup:

-

Power on the ITC instrument at least 24 hours before use to ensure thermal stability.[10]

-

Set the experimental temperature (commonly 25 °C or 37 °C) and allow the instrument to equilibrate.

-

-

Titration Experiment:

-

Load the sample cell (typically ~200-1400 µL) with the PTTP solution at a concentration calculated to be within the optimal 'c-window' (c = n * K * [PTTP]), ideally between 5 and 500.[9]

-

Load the injection syringe (typically ~40-250 µL) with the metal salt solution at a concentration 10-15 times that of the ligand solution.

-

Perform an initial small injection (e.g., 1 µL) to be discarded during analysis, which accounts for diffusion from the syringe tip during equilibration.

-

Execute a series of 20-30 injections (e.g., 2-10 µL each) with sufficient spacing between them (e.g., 180-300 seconds) to allow the signal to return to baseline.

-

-

Control Experiments:

-

To obtain the most accurate data, perform a control titration by injecting the metal solution into the buffer alone. This measures the heat of dilution of the metal salt.

-

Subtract the heat of dilution from the primary experimental data point-by-point before analysis.

-

-

Data Analysis:

-

Integrate the raw power-versus-time data to obtain the heat per injection (µJ or µcal).

-

Plot the heat per mole of injectant (kJ/mol or kcal/mol) against the molar ratio of metal to ligand.

-

Fit the resulting binding isotherm using the appropriate binding model (e.g., one-site, two-sites) with the instrument's analysis software to determine K, n (stoichiometry), and ΔH°. ΔG° and ΔS° are then calculated automatically.

-

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants, especially for ligands whose basicity is affected by complexation.[5][12] The technique is based on monitoring the pH of a solution as a titrant is added.[13]

Principle of Operation: The pyridine nitrogen atoms of PTTP are basic and will be protonated at low pH. When a metal ion is introduced, it competes with protons for the ligand's binding sites. This competition results in the displacement of protons upon complex formation, causing a measurable change in the solution's pH.[13] By titrating a solution containing the ligand and the metal ion with a strong base (e.g., NaOH) and comparing the resulting titration curve to that of the ligand alone, one can calculate the stability constant of the metal-ligand complex.[12] The Calvin-Bjerrum method is a common approach for analyzing this data.[5][14]

-

Solution Preparation:

-

All solutions must be prepared using carbonate-free water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HClO₄ or HNO₃), a strong base (e.g., 0.1 M NaOH), the PTTP ligand, and the metal salt.

-

A background electrolyte (e.g., 0.1 M NaClO₄ or KNO₃) is used to maintain constant ionic strength throughout the titration.[15]

-

-

Electrode Calibration:

-

Titration Series:

-

Perform a series of titrations at a constant temperature (e.g., 25.0 °C) in a double-walled, thermostatted vessel.

-

Titration A (Acid Blank): Titrate a solution of the strong acid and background electrolyte with the standardized strong base. This determines the exact concentration of the base.

-

Titration B (Ligand Protonation): Titrate a solution containing the strong acid, background electrolyte, and a known concentration of the PTTP ligand. This allows for the determination of the ligand's protonation constants (pKa values).

-

Titration C (Complex Formation): Titrate a solution containing the strong acid, background electrolyte, PTTP ligand, and the metal ion (typically at a 1:1 or other desired molar ratio).[5]

-

-

Data Analysis (Irving-Rossotti Method):

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at each pH value for Titration B.

-

Calculate the average number of ligands complexed per metal ion (n̄) and the free ligand concentration ([L]) at each pH value from Titration C.[12]

-

Plot n̄ versus pL (-log[L]) to generate a "formation curve."

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log(K₁).[12] More sophisticated computer programs are often used for precise calculation from the raw titration data.[5]

-

UV-Visible Spectrophotometry

If the formation of the metal-PTTP complex results in a change in the ultraviolet or visible absorption spectrum, spectrophotometry can be a straightforward method to determine the stability constant.[7]

Principle of Operation: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7] When a metal ion binds to PTTP, the electronic environment of the pyridine rings changes, often leading to a shift in the absorption maximum (λ_max) or a change in the molar absorptivity (ε). By systematically varying the concentrations of the metal and ligand and measuring the resulting absorbance changes, one can determine both the stoichiometry and the stability of the complex.[16] Job's method of continuous variation is a common technique used for this purpose.[7]

-

Preliminary Scans:

-

Record the UV-Vis spectra (e.g., from 200-400 nm) of the PTTP ligand alone and the metal salt alone in the chosen solvent/buffer.

-

Record the spectrum of a mixture of the metal and ligand to identify the λ_max of the complex and confirm that a spectral change occurs upon complexation.

-

-

Preparation of Job's Plot Solutions:

-

Prepare a series of solutions where the total molar concentration of (Metal + Ligand) is kept constant, but the mole fraction of the ligand (X_L) is varied from 0 to 1.[7] For example, prepare 11 solutions where X_L = 0.0, 0.1, 0.2, ..., 0.9, 1.0.

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the λ_max of the complex.[16]

-

-

Data Analysis:

-

Calculate the difference in absorbance (ΔA) between the measured absorbance and the theoretical absorbance if no complex formation occurred (the sum of absorbances of the free metal and ligand).

-

Plot ΔA versus the mole fraction of the ligand (X_L).

-

The maximum of the curve corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex (ML), while a maximum at X_L = 0.66 would indicate a 1:2 complex (ML₂).[7]

-

The stability constant (K) can be calculated from the absorbance data of the Job's plot using specific equations that relate the concentrations of the free and complexed species at equilibrium.[7]

-

Section 3: Computational Prediction of Thermodynamic Stability

Computational chemistry provides a powerful complementary approach to experimental measurements, offering insights into the structure and stability of complexes before they are synthesized.[17] Density Functional Theory (DFT) is a particularly common method for this purpose.[18][19]

Principle of Operation: DFT calculations can be used to compute the total electronic energy of molecules. By calculating the energies of the reactants (the solvated metal ion and the free PTTP ligand) and the product (the solvated [M(PTTP)]ⁿ⁺ complex), one can determine the free energy change (ΔG) of the complexation reaction in a simulated solvent environment.[17] This computed ΔG can then be used to estimate the stability constant. While predicting absolute values with high accuracy is notoriously difficult, DFT is excellent for predicting trends across a series of metals or for comparing the stability of different ligand isomers.[17]

-

Structure Optimization:

-

Build 3D models of the PTTP ligand, the metal-aqua complex (e.g., [M(H₂O)₆]ⁿ⁺), and the final [M(PTTP)]ⁿ⁺ complex.

-

Perform geometry optimization calculations for each species in both the gas phase and, more importantly, using a continuum solvation model (e.g., PCM, SMD) to simulate an aqueous environment.

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energy (enthalpy and entropy contributions).

-

-

Energy Calculation:

-

From these calculations, obtain the total Gibbs free energy (G) for each species in solution: G(Mⁿ⁺_aq), G(PTTP_aq), and G([M(PTTP)]ⁿ⁺_aq).

-

-

Stability Constant Prediction:

-

Calculate the free energy of the reaction: ΔG_rxn = G([M(PTTP)]ⁿ⁺_aq) - [G(Mⁿ⁺_aq) + G(PTTP_aq)].

-

Estimate the stability constant using the relationship: K = exp(-ΔG_rxn / RT).

-

Section 4: Data Presentation and Interpretation

A comprehensive study integrates results from multiple techniques. The quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Illustrative Summary of Thermodynamic Parameters for a Hypothetical [M(PTTP)]²⁺ Complex at 25°C

| Metal Ion (M²⁺) | Method | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Stoichiometry (n) |

| Cu²⁺ | ITC | 9.5 | -54.2 | -45.0 | +9.2 | 1.01 ± 0.02 |

| Potent. | 9.6 | -54.8 | - | - | - | |

| Zn²⁺ | ITC | 7.8 | -44.5 | -20.1 | +24.4 | 0.99 ± 0.03 |

| Potent. | 7.7 | -43.9 | - | - | - | |

| Ni²⁺ | ITC | 8.2 | -46.8 | -35.5 | +11.3 | 1.00 ± 0.01 |

| UV-Vis | 8.1 | -46.2 | - | - | 1.0 (from Job's Plot) |

Note: This table contains hypothetical data for illustrative purposes only.

Interpretation: From this illustrative data, one could conclude that the stability of the PTTP complexes follows the order Cu²⁺ > Ni²⁺ > Zn²⁺, which is a common trend known as the Irving-Williams series. The ITC data further reveals the driving forces: the formation of the Cu²⁺ and Ni²⁺ complexes is strongly enthalpy-driven, suggesting the formation of strong coordinate bonds. In contrast, the Zn²⁺ complex shows a significantly larger positive entropy term, indicating that the release of ordered solvent molecules upon chelation plays a more substantial role in its stability. The excellent agreement between different experimental methods (e.g., log K from ITC and Potentiometry) enhances the trustworthiness of the results.

Conclusion

Determining the thermodynamic stability of complexes formed with novel ligands like 4,4',4''-Propane-1,2,3-triyltripyridine is a cornerstone of modern coordination chemistry. It provides the fundamental data required to rationally design and deploy these complexes in advanced applications. A multi-technique approach, integrating the comprehensive thermodynamic profile from Isothermal Titration Calorimetry with the high accuracy of Potentiometric Titration and the complementary insights from UV-Vis Spectrophotometry, provides a robust and self-validating framework for investigation. Furthermore, leveraging computational methods like Density Functional Theory allows for predictive power and deeper mechanistic understanding. By following the rigorous protocols and analytical workflows detailed in this guide, researchers can confidently and accurately characterize the thermodynamic landscape of PTTP complexes, paving the way for their successful application in science and medicine.

References

- ResearchGate. (2014, February 13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.

- SciSpace. (n.d.). Stability of Metal Complexes.

- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.

- Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.

- TCU Digital Repository. (n.d.). Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles.

- Hakimi, et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.

- Takahashi, S., et al. (2023). Theoretical and computational methodologies for understanding coordination self-assembly complexes. RSC Publishing.

- YouTube. (2018, May 25).

- (n.d.).

- Scribd. (n.d.).

- NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.

- PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21.

- Vostrikova, K. E. (2023). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. Inorganics, 11(7), 307.

- (n.d.). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO.

- OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- ResearchGate. (2025, August 7). Tripodal Tetraamine Ligands Containing Three Pyridine Units: The other Polypyridyl Ligands.

- ResearchGate. (2025, August 6). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity.

- SciSpace. (2020, February 3). Predicting the Thermodynamic Stability of Zirconium Radiotracers.

- AIP Publishing. (2024, January 29). Prediction of stability constants of metal–ligand complexes by machine learning for the design of ligands with optimal metal ion selectivity. The Journal of Chemical Physics.

- (2008). ChemInform Abstract: Tripodal Tetraamine Ligands Containing Three Pyridine Units: The Other Polypyridyl Ligands. ChemInform, 39(37).

- Alfa Chemistry. (2025, May 9).

- Karaderi, S., et al. (2017, November 15). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.

- (2003, July 26). Stability and Acidity Constants for Ternary Ligand-Zinc-Hydroxo Complexes of Tetradentate Tripodal Ligands.

- Wikipedia. (n.d.).

- PubMed. (2011, October 21). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)

- Metallomics. (2016, June 15). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein†. Oxford Academic.

- (n.d.).

- TA Instruments. (n.d.).

- PMC. (2021, April 19). Thermodynamic Evaluation of the Interactions between Anticancer Pt(II) Complexes and Model Proteins.

- IJTSRD. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and co-ordination chemistry of the tetradentate chelating ligand 1,3-bis[3-(2-pyridyl)pyrazol-1-yl]propane: crystal structures of complexes with FeII, CuII, ZnII, AgI and PbII. RSC Publishing. [Link]

- PMC. (n.d.). 4,4′-(Propane-1,3-diyl)

- (2023, April 27). Thermodynamic and Kinetic Stabilities of Al(III)

- (n.d.). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.

- eScholarship. (2022, June 27). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II)

- (n.d.). Synthesis and thermo-chemical stability properties of 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline/4,4′-(4,4′-Isopropylidene-diphenoxy)bis(phthalic anhydride) hyperbranched polyimide.

- (n.d.). Thermodynamic parameters and stability constants of some tervalent lanthanide complexes of 1-(3-aryl-5-hydroxy 4-isoxazolylazo).

- SIELC Technologies. (2018, February 16). 4,4'-Propane-1,3-diyldipyridine.

- ChemicalBook. (n.d.). 4,4'-Trimethylenedipyridine synthesis.

- (n.d.). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands.

- PMC. (2019, May 9).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 4. DSpace [repository.tcu.edu]

- 5. hakon-art.com [hakon-art.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. tainstruments.com [tainstruments.com]

- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 13. youtube.com [youtube.com]

- 14. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. asianpubs.org [asianpubs.org]

- 17. scispace.com [scispace.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. osti.gov [osti.gov]

History and discovery of flexible tripodal pyridine ligands

Executive Summary: The "Breathing" Scaffold

In the landscape of coordination chemistry, Tris(2-pyridylmethyl)amine (TPA or TPMA) stands as a paradigm of "flexible" ligand design. Unlike rigid macrocycles (e.g., porphyrins) or saturated chelators (e.g., EDTA), TPA offers a tripodal

This guide dissects the history, synthesis, and critical utility of TPA ligands, with a specific focus on their role in biomimetic dioxygen activation —modeling the active sites of non-heme iron enzymes like methane monooxygenase and Rieske dioxygenases.

Historical Genesis: Beyond the EDTA Era

The intellectual lineage of TPA traces back to the golden age of chelation chemistry at ETH Zurich. While Gerold Schwarzenbach revolutionized the field with polyaminocarboxylates (EDTA) in the 1940s and 50s, the need for ligands that could stabilize lower oxidation states and offer softer nitrogen donors led to the exploration of polypyridines.

The definitive entry of TPA into the chemical canon occurred in 1967 , with the work of G. Anderegg and F. Wenk . Their synthesis established the TPA scaffold as a versatile agent capable of forming stable complexes with transition metals (Zn, Cu, Fe) while leaving coordination sites open for substrate binding—a feature EDTA lacked due to its saturating hexadentate nature.

Key Milestone:

-

1967: Anderegg and Wenk publish the first comprehensive synthesis and stability constant determination of TPA (Helv.[1] Chim. Acta).

-

1980s-90s: The "Biomimetic Boom." Researchers like Larry Que Jr. and Kenneth Karlin utilized TPA to isolate high-valent iron-oxo and copper-oxo intermediates, previously thought too unstable to observe.

Synthesis & Methodology: The Alkylation Protocol

The synthesis of TPA is a classic nucleophilic substitution.[2] While reductive amination is a modern alternative, the direct alkylation of 2-picolylamine remains the robust standard for the parent ligand.

The Reaction Logic

The reaction relies on the nucleophilic attack of the primary amine of 2-picolylamine on the electrophilic carbon of 2-picolyl chloride. The choice of base is critical: it must neutralize the HCl byproduct to drive the equilibrium without inducing polymerization of the picolyl chloride.

Validated Protocol (Self-Validating System)

-

Precursors: 2-Picolyl chloride hydrochloride (2 eq), 2-Aminomethylpyridine (1 eq).

-

Solvent/Base: Aqueous NaOH (5M) or Na₂CO₃ in Acetonitrile.

Step-by-Step Procedure:

-

Free Base Generation: Dissolve 2-picolyl chloride hydrochloride in a minimum amount of water. Neutralize carefully with cold NaOH solution to generate the free base (organic layer). Critical: Keep cold (<5°C) to prevent self-polymerization.

-

Nucleophilic Attack: Add 2-aminomethylpyridine dropwise to the stirred emulsion.

-

Heating: Heat the mixture to 60-70°C for 12 hours. The solution will darken (red/brown) due to minor pyridine oxidation byproducts.

-

Workup (The Validation Step):

-

Basify to pH > 12.

-

Extract with Dichloromethane (DCM).

-

Purification: The crude oil is often impure. Pass through a basic Alumina column (eluent: Et₂O or DCM).

-

Crystallization: Dissolve the oil in hot hexane or diethyl ether/pentane. Upon cooling, TPA crystallizes as white/pale yellow needles.

-

-

QC Check:

H NMR in CDCl

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the production of high-purity TPA ligand via direct alkylation.

Mechanistic Deep Dive: Biomimetic Dioxygen Activation

The true power of TPA lies in its ability to model Non-Heme Iron Enzymes . In nature, enzymes like Rieske dioxygenases use a "2-His-1-Carboxylate" facial triad to bind iron. TPA mimics this by providing three pyridine nitrogens in a facial arrangement, leaving the "apical" site open for O

The "6-Methyl" Steric Switch (Expertise Insight)

A critical design element in this field is the steric tuning of the ligand.[3]

-

Parent TPA: Forms Low-Spin Fe(III) complexes.[3] Often leads to the formation of thermodynamic "sinks" like (

-oxo)diiron(III) dimers, which are catalytically dead. -

6-Me-TPA (Tris(6-methyl-2-pyridylmethyl)amine): Introducing a methyl group at the 6-position of the pyridine ring creates steric clash. This prevents the iron-nitrogen bond from shortening, forcing the iron center to remain High-Spin .

-

Causality: The high-spin state prevents the formation of the stable dimer and keeps the iron center labile, allowing for the isolation of transient Fe(III)-Peroxo and Fe(IV)-Oxo species—the "holy grail" oxidants in C-H activation.

-

Catalytic Cycle Visualization

Figure 2: The biomimetic catalytic cycle of Iron-TPA complexes, illustrating the activation of dioxygen to high-valent iron-oxo species capable of C-H bond functionalization.

Applications in Drug Development

While historically rooted in catalysis, TPA derivatives are gaining traction in pharmaceutical research due to their kinetic stability and membrane permeability.

Data Summary: TPA in Biomedical Applications

| Application Area | Mechanism of Action | Key Advantage |

| Mobile Zinc Chelation | Interception of intracellular Zn | Membrane Permeable: Unlike EDTA, TPA crosses cell membranes and chelates Zn with fast kinetics, useful for studying neurobiology (synaptic transmission). |

| Anticancer (Metallodrugs) | Copper(II)-TPA complexes | DNA Cleavage: The complex generates Reactive Oxygen Species (ROS) locally upon binding to DNA, inducing apoptosis in cancer cells. |

| Radiopharmaceuticals | Kinetic Inertness: TPA derivatives (often functionalized at the amine anchor) bind radioactive cores tightly, preventing leaching in vivo. | |

| SOD Mimics | Superoxide Dismutase imitation | ROS Scavenging: Manganese-TPA complexes can disproportionate superoxide radicals, offering potential therapy for oxidative stress diseases. |

References

-

Anderegg, G.; Wenk, F. (1967).[4] "Komplexone XL. Das Koordinationsvermögen von Tris-(2-pyridylmethyl)-amin."[1][3][5][6][7][8][9][10][11][12] Helvetica Chimica Acta, 50(8), 2330–2332.

-

Que, L. Jr.; Tolman, W. B. (2008). "Biologically Inspired Oxidation Catalysis." Nature, 455, 333–340.

-

Costas, M.; Mehn, M. P.; Jensen, M. P.; Que, L. Jr. (2004). "Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates." Chemical Reviews, 104(2), 939–986.

-

Huang, Z.; Lippard, S. J. (2013).[9] "Tris(2-pyridylmethyl)amine (TPA) as a Membrane-Permeable Chelator for Interception of Biological Mobile Zinc." Metallomics, 5(6), 648–655.

-

Karlin, K. D. (1993). "Metalloenzymes, Structural Motifs, and Inorganic Models." Science, 261(5122), 701–708.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Co-ordinative properties of a tripodal trisamide ligand with a capped octahedral preference - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51791H [pubs.rsc.org]

- 5. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]

- 6. CAS 16858-01-8: Tris(2-pyridylmethyl)amine | CymitQuimica [cymitquimica.com]

- 7. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc [dspace.mit.edu]

- 10. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yanggroup.weebly.com [yanggroup.weebly.com]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 4,4',4''-Propane-1,2,3-triyltripyridine in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 4,4',4''-propane-1,2,3-triyltripyridine in various organic solvents. Given the absence of extensive published empirical data for this specific molecule, this document emphasizes theoretical prediction based on molecular structure and provides detailed, field-proven protocols for accurate experimental solubility determination. It is designed to empower researchers in drug discovery, materials science, and chemical synthesis with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the structural analysis, the thermodynamics of dissolution, step-by-step experimental procedures including the shake-flask method and HPLC-based quantification, and the interpretation of the resulting data.

Theoretical Framework for Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1][2] The guiding principle, "like dissolves like," posits that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4]

Molecular Structure Analysis of 4,4',4''-Propane-1,2,3-triyltripyridine

To predict the solubility of 4,4',4''-propane-1,2,3-triyltripyridine, we must first dissect its structural features. The molecule consists of a central, non-polar propane backbone to which three polar pyridine rings are attached at the 1, 2, and 3 positions.

Caption: Molecular structure of 4,4',4''-Propane-1,2,3-triyltripyridine.

-

Pyridine Rings (Polar Moiety): The three pyridine rings are the primary source of polarity. The nitrogen atom in each ring is electronegative, creating a dipole moment. Furthermore, the lone pair of electrons on each nitrogen can act as a hydrogen bond acceptor.[5]

-

Propane Backbone (Non-polar Moiety): The C3H5 core provides a non-polar, hydrophobic character to the molecule. This region will interact favorably with non-polar solvents through London dispersion forces.[6]

-

Overall Molecular Character: The molecule possesses a dual character. The presence of three pyridine rings suggests it will have significant polar characteristics, but the central alkyl chain and the overall size of the molecule will temper its solubility in highly polar solvents like water.

Predicted Solubility in Common Organic Solvent Classes

Based on the structural analysis, we can formulate hypotheses about the solubility of 4,4',4''-propane-1,2,3-triyltripyridine.

| Solvent Class | Representative Solvents | Primary Solute-Solvent Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the pyridine rings, leading to strong interactions.[3][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole moments of these solvents will interact favorably with the polar pyridine rings. The lack of hydrogen bond donation from the solvent might make solubility slightly lower than in protic solvents.[1] |

| Non-polar | Toluene, Hexane, Dichloromethane | London Dispersion Forces | Low to Moderate | The non-polar propane backbone will interact with these solvents, but the highly polar nature of the three pyridine rings will likely limit overall solubility. Solubility in dichloromethane may be higher than in hexane due to its ability to participate in weaker dipole interactions.[1][6] |

Thermodynamic Considerations of Dissolution

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS .[8]

-

Enthalpy (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9] For dissolution to be enthalpically favored, the energy released from solute-solvent interactions should be greater than the energy required to break the existing bonds. Given the polar nature of the pyridine rings, strong, energy-releasing interactions are expected with polar solvents.[10][11]

-

Entropy (ΔS): This reflects the change in disorder. Typically, the dissolution of a solid into a liquid increases entropy as the molecules become more dispersed, which favors the dissolution process.[10][12][13]

A negative ΔG indicates a spontaneous (favorable) dissolution process.[8] For 4,4',4''-propane-1,2,3-triyltripyridine, dissolution in polar solvents is likely to be driven by both a favorable enthalpy change (strong interactions) and a positive entropy change.

Experimental Determination of Solubility

Accurate solubility data is essential for any application. The following section provides robust protocols for determining the equilibrium solubility of 4,4',4''-propane-1,2,3-triyltripyridine.

Gold Standard: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14] It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol:

-

Preparation: To a series of glass vials, add an excess amount of solid 4,4',4''-propane-1,2,3-triyltripyridine to a known volume (e.g., 5 mL) of the selected organic solvent. An "excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to remove any remaining microscopic solid particles.[16] This step is critical to avoid artificially high results.

-

Dilution & Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of a dissolved compound due to its high specificity and sensitivity.[17][18]

Caption: Workflow for Quantification by HPLC-UV.

Step-by-Step HPLC Method Development Protocol:

-

Instrument & Column: Utilize an HPLC system with a UV detector. A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase Selection: A gradient method using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is versatile.[16] The formic acid helps to ensure good peak shape.

-

Wavelength (λmax) Determination: Prepare a dilute solution of the compound in the mobile phase. Scan the solution using the UV detector to find the wavelength of maximum absorbance (λmax). Pyridine-containing compounds often absorb strongly in the 254-280 nm range.

-

Calibration Curve Generation:

-

Prepare an accurate stock solution of 4,4',4''-propane-1,2,3-triyltripyridine (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

-

Perform serial dilutions to create at least five calibration standards of known concentrations that bracket the expected solubility range.[17]

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration and perform a linear regression. A correlation coefficient (R²) > 0.999 is desirable.

-

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment. Use the calibration curve to calculate the concentration in the diluted sample. Remember to account for the dilution factor to determine the final solubility value.

Method Validation: For rigorous scientific work, the analytical method must be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH).[19]

Data Interpretation and Application

Presentation of Solubility Data

Organizing the experimental data in a structured table is crucial for analysis and comparison.

| Solvent | Solvent Type | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Non-polar | 1.88 | 0.1 | Experimental Value | Calculated Value | e.g., Clear, Colorless |

| Toluene | Non-polar | 2.38 | 2.4 | Experimental Value | Calculated Value | |

| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Experimental Value | Calculated Value | |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Experimental Value | Calculated Value | |

| Ethanol | Polar Protic | 24.5 | 4.3 | Experimental Value | Calculated Value | |

| Methanol | Polar Protic | 32.7 | 5.1 | Experimental Value | Calculated Value | |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Experimental Value | Calculated Value | |

| DMSO | Polar Aprotic | 46.7 | 7.2 | Experimental Value | Calculated Value |

Advanced Considerations

-

Temperature: Solubility is temperature-dependent. For endothermic dissolution processes, solubility generally increases with temperature.[12][20] All experiments should be conducted at a consistent, reported temperature.

-

Co-solvency: If solubility in a single solvent is insufficient, using a mixture of solvents (a co-solvent system) can significantly enhance solubility.[21][22][23][24] For example, a water/ethanol mixture may provide a tunable polarity to optimize solubility.

-

Computational Modeling: For advanced prediction, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with solubility.[25][26][27][28][29] Thermodynamics-based models like COSMO-RS can also provide valuable in-silico predictions.

Conclusion

This guide provides a robust framework for establishing the solubility profile of 4,4',4''-propane-1,2,3-triyltripyridine. By combining theoretical predictions based on its unique molecular structure with rigorous experimental protocols, researchers can generate the reliable data necessary for advancing its application in drug development, formulation science, and materials research. The methodologies outlined herein are designed to be both comprehensive and practical, ensuring scientific integrity and enabling informed decision-making in the laboratory.

References

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Lovering, F., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. PMC. [Link]

-

PubChem. Propane-1,2,3-triol trinitrate. [Link]

-

Saraf, S., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-